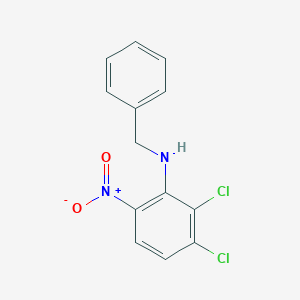

N-benzyl-2,3-dichloro-6-nitroaniline

Description

Contextualization of the Compound within Aromatic Amine and Nitroarene Chemistry

N-benzyl-2,3-dichloro-6-nitroaniline is situated at the intersection of two significant classes of organic compounds: aromatic amines and nitroarenes. Aromatic amines, characterized by an amino group attached to an aromatic ring, are pivotal in the synthesis of a wide array of industrial and pharmaceutical products. unacademy.comfiveable.me Nitroarenes, which contain a nitro group bonded to an aromatic ring, are also highly valuable in chemical synthesis, often serving as precursors to aromatic amines through reduction reactions. ontosight.aihilarispublisher.com

The chemical behavior of this compound is intrinsically linked to the properties of these parent classes. The amino group can act as a nucleophile and a base, while the aromatic ring can undergo electrophilic substitution reactions. fiveable.me The presence of the nitro group, a strong electron-withdrawing group, significantly influences the electronic properties of the aromatic ring, making it less reactive towards electrophilic attack and more susceptible to nucleophilic aromatic substitution under certain conditions. ontosight.ai

Structural Significance of Benzyl (B1604629), Dichloro, and Nitro Moieties

The molecular architecture of this compound is defined by the strategic placement of its constituent functional groups, each imparting specific properties to the molecule.

Benzyl Group: The N-benzyl group, consisting of a benzene (B151609) ring attached to a methylene (B1212753) group, can serve multiple roles. It can be utilized as a protecting group for the amine functionality, preventing it from undergoing unwanted reactions during a synthetic sequence. ontosight.aiwikipedia.org The benzyl group's stability towards a range of reaction conditions, coupled with its relatively straightforward removal through methods like hydrogenolysis, makes it a valuable tool in multi-step organic synthesis. chem-station.com

Dichloro Substituents: The two chlorine atoms at the 2 and 3 positions of the aniline (B41778) ring have a profound impact on the molecule's reactivity and physical properties. Halogens are generally considered deactivating groups in electrophilic aromatic substitution due to their inductive electron-withdrawing effect, which reduces the electron density of the aromatic ring. stackexchange.comechemi.comquora.com However, they are also ortho, para-directing for incoming electrophiles due to the resonance effect of their lone pairs of electrons. The presence of two chlorine atoms in a vicinal arrangement also introduces steric hindrance, which can influence the regioselectivity of reactions involving the aromatic ring or the amino group.

Nitro Moiety: The nitro group at the 6-position is a potent electron-withdrawing group, both through inductive and resonance effects. tiwariacademy.comdoubtnut.com This deactivates the aromatic ring towards electrophilic substitution to an even greater extent than the chloro substituents. libretexts.org The strong electron-withdrawing nature of the nitro group also increases the acidity of the N-H proton of the secondary amine, making it more susceptible to deprotonation under basic conditions.

The interplay of these electronic and steric effects from the benzyl, dichloro, and nitro moieties results in a unique reactivity profile for this compound, making it an interesting subject for chemical investigation.

Overview of Current Research Landscape on Related Aniline Derivatives

The broader family of substituted aniline derivatives is a vibrant area of contemporary chemical research. These compounds are extensively used as intermediates in the synthesis of a vast range of commercially important products.

In the pharmaceutical industry, aniline derivatives are core structures in many drug molecules, exhibiting a wide spectrum of biological activities. acs.org They are also fundamental in the production of azo dyes, which constitute a large class of synthetic colorants used in the textile, printing, and food industries. unacademy.com Furthermore, functionalized anilines are precursors to polymers, agrochemicals, and other specialty chemicals. rsc.orgresearchgate.net

Recent research trends in this area include the development of novel synthetic methodologies for the efficient and selective functionalization of aniline derivatives. nih.gov There is also a growing interest in the application of these compounds in materials science, for instance, in the development of new conductive polymers and organic light-emitting diodes (OLEDs). rsc.orgrsc.orgresearcher.life The study of substituted nitroanilines, in particular, is relevant to the development of nonlinear optical materials and as intermediates in the synthesis of various heterocyclic compounds. nih.gov

Academic Research Objectives and Scope of Investigation for this compound

Given the structural features of this compound, several academic research objectives can be delineated. A primary area of investigation would be the development of efficient and scalable synthetic routes to this compound. This could involve exploring different catalytic systems and reaction conditions for the N-alkylation of 2,3-dichloro-6-nitroaniline (B1587157) with a benzyl halide or the reaction of a suitable aniline precursor with a benzylating agent. google.comgoogle.com

Another key research direction would be the comprehensive study of its chemical reactivity. This would entail exploring its behavior in various organic transformations, such as electrophilic and nucleophilic aromatic substitution, oxidation, and reduction reactions. The selective transformation of the nitro group into an amino group, for example, would yield a diamine derivative with potential applications in coordination chemistry and polymer synthesis.

Furthermore, the potential of this compound as a scaffold for the synthesis of novel heterocyclic compounds is a promising avenue for research. The presence of multiple reactive sites allows for a variety of cyclization strategies, potentially leading to the discovery of new molecules with interesting biological or material properties.

Finally, a thorough characterization of the compound's physicochemical properties, including its spectroscopic data and crystal structure, would be essential for a complete understanding of its behavior and for predicting its potential applications.

| Property | Data |

| Molecular Formula | C₁₃H₁₀Cl₂N₂O₂ |

| Molecular Weight | 297.14 g/mol |

| CAS Number | 680212-51-5 |

| Appearance | Likely a crystalline solid |

| Solubility | Expected to be soluble in common organic solvents |

| Spectroscopic Data | Expected Features |

| ¹H NMR | Signals corresponding to aromatic protons of the benzyl and dichloro-nitroaniline rings, and a signal for the methylene protons of the benzyl group. |

| ¹³C NMR | Resonances for the carbon atoms of the two aromatic rings and the methylene carbon. |

| IR Spectroscopy | Characteristic absorption bands for N-H stretching, aromatic C-H stretching, C=C stretching of the aromatic rings, and strong absorptions for the symmetric and asymmetric stretching of the nitro group. |

| Mass Spectrometry | A molecular ion peak corresponding to the molecular weight of the compound, along with characteristic fragmentation patterns. |

Structure

3D Structure

Properties

IUPAC Name |

N-benzyl-2,3-dichloro-6-nitroaniline | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H10Cl2N2O2/c14-10-6-7-11(17(18)19)13(12(10)15)16-8-9-4-2-1-3-5-9/h1-7,16H,8H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QRMROQDRGPNPOF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CNC2=C(C=CC(=C2Cl)Cl)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H10Cl2N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

297.13 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Strategic Pathways Toward N Benzyl 2,3 Dichloro 6 Nitroaniline

Precursor Synthesis Routes Relevant to the Compound Core

The primary precursor for the target compound is 2,3-dichloro-6-nitroaniline (B1587157). Its synthesis is efficiently achieved through a two-step process starting from 1,2,3-trichlorobenzene (B84244). This pathway involves the regioselective nitration of the halogenated aromatic ring, followed by a nucleophilic aromatic substitution to introduce the amine functionality.

Nitration Reactions for Halogenated Aromatic Precursors (e.g., 1,2,3-Trichlorobenzene Nitration to 2,3,4-Trichloronitrobenzene)

The initial step in the synthesis of the precursor involves the nitration of 1,2,3-trichlorobenzene to yield 2,3,4-trichloronitrobenzene (B101362). nih.gov This electrophilic aromatic substitution reaction is typically carried out using a nitrating mixture of concentrated nitric acid and sulfuric acid. nih.gov The sulfuric acid acts as a catalyst, protonating the nitric acid to form the highly electrophilic nitronium ion (NO₂⁺), which then attacks the benzene (B151609) ring. nih.gov

The reaction conditions are carefully controlled to favor the desired isomer and achieve a high yield. Key parameters include the molar ratio of the reactants, the reaction temperature, and the reaction time. nih.gov The reaction is typically conducted at a temperature range of 45-60°C for 2-3 hours. nih.gov

Table 1: Exemplary Reaction Conditions for the Nitration of 1,2,3-Trichlorobenzene nih.gov

| Parameter | Condition 1 | Condition 2 | Condition 3 |

| 1,2,3-Trichlorobenzene | 1816g | 2179g | 2724g |

| 98% Sulfuric Acid | 200g (initial) + 551g (mixed) | 250g (initial) + 749g (mixed) | 400g (initial) + 1009g (mixed) |

| 95% Nitric Acid | 696g | 875g | 1143g |

| Molar Ratio (Nitric Acid : 1,2,3-Trichlorobenzene) | 1.05 : 1 | 1.10 : 1 | 1.15 : 1 |

| Reaction Temperature | 45°C | 50°C | 55°C |

| Reaction Time | 2-3 hours | 2-3 hours | 2-3 hours |

Nucleophilic Aromatic Substitution (SNAr) for Amine Group Introduction (e.g., Ammonolysis of 2,3,4-Trichloronitrobenzene)

Following the nitration, the amino group is introduced via a nucleophilic aromatic substitution (SNAr) reaction, specifically through the ammonolysis of 2,3,4-trichloronitrobenzene. nih.govgoogle.com In this step, the chlorine atom at the 4-position, which is activated by the electron-withdrawing nitro group, is displaced by an amino group from an ammonia (B1221849) source, typically aqueous ammonia. nih.govgoogle.com

This reaction is generally carried out in an autoclave under elevated temperature and pressure. google.com The use of an organic solvent such as benzene, chlorobenzene (B131634), or xylene is common. nih.gov The reaction temperature for the ammonolysis is typically maintained between 120-150°C for 5-10 hours. nih.gov More recent methods have demonstrated high yields at lower temperatures (e.g., 80°C) in the presence of a catalyst like p-hydroxybenzene sulfonic acid. google.com

Table 2: Reaction Conditions for the Ammonolysis of 2,3,4-Trichloronitrobenzene nih.govgoogle.com

| Parameter | Method 1 nih.gov | Method 2 google.com |

| 2,3,4-Trichloronitrobenzene | - | 120g |

| Ammonia Source | Aqueous Ammonia | 30% Aqueous Ammonia (300g) |

| Solvent | Chlorobenzene | Water (180g) |

| Catalyst | None | m-hydroxybenzene sulfonic acid (6g) |

| Temperature | 130°C | 80°C |

| Pressure | - | 0.3 MPa |

| Reaction Time | 7 hours | 6 hours |

| Yield | 98.9% | 99.3% |

N-Benzylation Strategies for Aniline (B41778) Derivatives

Once the 2,3-dichloro-6-nitroaniline precursor is obtained, the final step is the introduction of the benzyl (B1604629) group to the amino functionality. This can be achieved through several N-alkylation strategies.

Direct N-Alkylation Approaches

A common and direct method for the N-benzylation of anilines is the reaction with a benzyl halide, such as benzyl bromide or benzyl chloride, in the presence of a base. This reaction follows an SN2 mechanism where the nucleophilic amine attacks the electrophilic benzylic carbon of the benzyl halide.

A general procedure involves dissolving the substituted aniline in a suitable solvent like acetone, followed by the addition of a base, such as potassium carbonate, and a catalyst like potassium iodide. The benzyl halide is then added, and the mixture is heated to reflux. The reaction progress can be monitored by thin-layer chromatography. Upon completion, the product is isolated and purified, often using column chromatography. It is important to control the reaction conditions to minimize the formation of the N,N-dibenzylated byproduct.

Reductive Amination Pathways for N-Benzyl Formation

An alternative to direct alkylation is reductive amination. This two-step, one-pot process involves the reaction of the aniline with benzaldehyde (B42025) to form a Schiff base (imine) intermediate. The imine is then reduced in situ to the corresponding secondary amine.

This method is particularly useful for amines that are prone to over-alkylation. Various reducing agents can be employed, with common choices including sodium borohydride, sodium triacetoxyborohydride, and catalytic hydrogenation. The reaction of electron-deficient anilines, such as 2,3-dichloro-6-nitroaniline, can be challenging due to the reduced nucleophilicity of the amino group. However, specific protocols using borane-tetrahydrofuran (B86392) complex (BH₃·THF) in the presence of an acid have been developed for such substrates.

Optimization of Synthetic Reaction Conditions

The optimization of reaction conditions is crucial for maximizing the yield and purity of the final product while minimizing side reactions.

For the nitration step , key parameters to optimize include the ratio of nitric acid to sulfuric acid and the reaction temperature. A higher concentration of the nitronium ion can increase the reaction rate, but also risks over-nitration or oxidation of the starting material. Temperature control is critical to ensure regioselectivity and prevent runaway reactions.

In the ammonolysis reaction , the temperature, pressure, and concentration of ammonia are significant factors. Higher temperatures and pressures generally lead to faster reaction rates but can also result in the formation of byproducts. The choice of solvent can also influence the solubility of the reactants and the reaction outcome.

For the final N-benzylation step , optimization depends on the chosen strategy. In direct alkylation , the choice of base, solvent, and temperature can significantly affect the rate of reaction and the selectivity for mono- versus di-alkylation. The reactivity of the benzyl halide (bromide being more reactive than chloride) is also a consideration. In reductive amination , the choice of reducing agent is critical. The pH of the reaction medium must be controlled to facilitate both imine formation (which is acid-catalyzed) and the stability of the reducing agent. For electron-deficient anilines, stronger reducing agents or more forcing conditions may be necessary to achieve good conversion.

Influence of Solvent Systems on Reaction Efficiency and Selectivity

The choice of solvent is critical in the N-benzylation of anilines, influencing reaction rates, yields, and the potential for side reactions. For the initial synthesis of the precursor 2,3-dichloro-6-nitroaniline from 2,3,4-trichloronitrobenzene, water has been successfully employed as a solvent, offering significant environmental and safety advantages over organic solvents like chlorobenzene. google.com

For the subsequent N-benzylation step, various solvent systems can be considered, each with distinct effects on the reaction. Traditional approaches often utilize polar aprotic solvents such as dimethylformamide (DMF). orgsyn.org However, modern synthetic chemistry emphasizes the use of greener alternatives. Ionic liquids (ILs) have emerged as promising "green" solvents for the N-alkylation of anilines. rsc.orgpsu.edu They can enhance the chemoselectivity of the process, minimizing the common problem of over-alkylation which leads to the formation of tertiary amines and quaternary ammonium (B1175870) salts. psu.edu The use of ILs can also facilitate milder reaction conditions. psu.edu Similarly, low-polarity solvents like tetrahydrofuran (B95107) (THF) have demonstrated high yields in certain catalytic systems. organic-chemistry.org Deep eutectic solvents (DESs), such as a mixture of choline (B1196258) chloride and lactic acid, represent another sustainable option, enabling reactions under very mild conditions, sometimes even at room temperature. rsc.org

| Solvent System | Typical Characteristics | Advantages | Disadvantages | Reference |

|---|---|---|---|---|

| Dimethylformamide (DMF) | Polar aprotic solvent | Good solvating power for reactants | High boiling point, toxicity concerns | orgsyn.org |

| Ionic Liquids (e.g., [bmim]PF6) | "Green" solvent alternative | Reduces over-alkylation, recyclable, enhances selectivity | Higher cost, potential viscosity issues | rsc.orgpsu.eduorganic-chemistry.org |

| Tetrahydrofuran (THF) | Low-polarity ether | Can achieve high yields in specific catalytic systems | Volatility, potential for peroxide formation | organic-chemistry.org |

| Deep Eutectic Solvents (DESs) | Sustainable solvent mixture | Biodegradable, low cost, allows for mild reaction conditions | Substrate scope can be limited | rsc.org |

Temperature and Pressure Parameters in Reaction Control

Temperature and pressure are fundamental parameters for controlling reaction kinetics and product distribution. In the synthesis of the 2,3-dichloro-6-nitroaniline precursor, the ammonolysis reaction is typically conducted under elevated temperature and pressure in an autoclave. Reaction temperatures generally range from 60°C to 100°C, with pressures between 0.2 and 0.5 MPa. google.com One specific method specifies a reaction temperature of 80°C and a pressure of 0.3 MPa for 6 hours. google.com Another approach using an organic solvent operates at a higher temperature range of 120-150°C. google.com

For the N-benzylation step, the temperature is also a key variable. When using benzyl chloride in a solvent like DMF with a base such as potassium carbonate, temperatures around 90°C are common. orgsyn.org Catalytic methods that employ benzyl alcohol often require higher temperatures, for instance, 120°C with an NHC-Ir(III) catalyst or 140°C with a CoNx@NC catalyst. nih.govresearchgate.net Microwave-assisted syntheses using heterogeneous catalysts like Pd/C have been performed at temperatures up to 170°C to achieve high yields in short reaction times. organic-chemistry.org Most N-alkylation reactions are conducted at atmospheric pressure, simplifying the required apparatus compared to the high-pressure conditions needed for the initial ammonolysis.

Stoichiometric Considerations and Reagent Ratios

Careful control of stoichiometry is essential to maximize the yield of the desired N-mono-benzylated product and prevent side reactions. The synthesis involves the reaction of the substrate, 2,3-dichloro-6-nitroaniline, with a benzylating agent.

Common benzylating agents include:

Benzyl halides (e.g., benzyl chloride, benzyl bromide): These are highly reactive electrophiles. The reaction typically requires a base, such as anhydrous potassium carbonate, to neutralize the hydrogen halide byproduct. orgsyn.org

Benzyl alcohol: A greener alternative to benzyl halides, its use is often part of a "borrowing hydrogen" methodology, which requires a catalyst and produces water as the only byproduct. nih.gov

In the synthesis of the precursor, the mass ratio of the starting material (2,3,4-trichloronitrobenzene) to ammonia water is a critical parameter, with effective ratios ranging from 1:0.5 to 1:5. google.com For the N-benzylation step, the molar ratio between the aniline and the benzylating agent is crucial. A slight excess of the benzylating agent may be used to ensure complete conversion of the aniline, but large excesses can promote undesirable di-alkylation, where a second benzyl group attaches to the nitrogen atom. psu.edu The presence of a base is also stoichiometrically important; typically, at least one equivalent of base per equivalent of aniline is used when reacting with benzyl halides. orgsyn.org

Catalytic Interventions in N-benzyl-2,3-dichloro-6-nitroaniline Synthesis

Catalysis plays a pivotal role in modern organic synthesis, offering pathways with higher efficiency, selectivity, and sustainability. This is true for both the formation of the 2,3-dichloro-6-nitroaniline intermediate and its subsequent N-benzylation.

Role of Specific Catalysts (e.g., Sulfur-Containing Compounds in Ammonolysis)

In the industrial preparation of 2,3-dichloro-6-nitroaniline via ammonolysis, the addition of a catalyst is crucial for achieving high yield and selectivity. Sulfur-containing compounds, such as p-hydroxybenzenesulfonic acid and m-hydroxybenzenesulfonic acid, have been proven to be effective catalysts. google.com The use of a small amount of these catalysts (e.g., a mass ratio of 1:0.02 to 1:0.1 relative to the 2,3,4-trichloronitrobenzene substrate) can lead to yields and selectivity exceeding 99%, while also significantly reducing reaction times and energy consumption. google.com

For the N-benzylation step, particularly when using benzyl alcohol as the alkylating agent, transition metal catalysts are indispensable. This approach, known as the borrowing hydrogen methodology, utilizes catalysts based on metals like iridium, ruthenium, manganese, or cobalt. nih.govresearchgate.netresearchgate.net For example, nitrile-substituted N-heterocyclic carbene (NHC)-Ir(III) and NHC-Ru(II) complexes have been developed for the N-alkylation of anilines with alcohols. nih.gov Heterogeneous catalysts, such as palladium on charcoal (Pd/C), are also highly effective and offer the advantage of easy separation and reusability. organic-chemistry.org

| Synthetic Step | Catalyst Type | Specific Example | Function/Advantage | Reference |

|---|---|---|---|---|

| Ammonolysis (Precursor Synthesis) | Sulfur-Containing Compound | p-hydroxybenzenesulfonic acid | High yield (>99%), high selectivity, reduced reaction time | google.com |

| N-Benzylation (with Benzyl Alcohol) | Homogeneous Transition Metal Complex | NHC-Ir(III) Complex | Enables use of alcohols as alkylating agents ("Borrowing Hydrogen") | nih.gov |

| N-Benzylation (with Benzyl Alcohol) | Heterogeneous Transition Metal | Palladium on Charcoal (Pd/C) | Reusable, high atom economy, easy product separation | organic-chemistry.org |

| N-Benzylation (with Benzyl Alcohol) | Homogeneous Transition Metal Complex | Mn(I) Complex | Based on abundant, non-precious metal | researchgate.net |

Mechanistic Aspects of Catalyzed Reactions

The mechanism of the catalyzed N-benzylation of anilines with benzyl alcohol via the borrowing hydrogen strategy is a well-studied, multi-step process. nih.govionike.com

Alcohol Dehydrogenation: The metal catalyst first dehydrogenates the benzyl alcohol to form benzaldehyde. The two hydrogen atoms are temporarily held by the metal complex, forming a metal-hydride species.

Imine Formation: The newly formed benzaldehyde then undergoes a condensation reaction with the amine group of 2,3-dichloro-6-nitroaniline, eliminating a molecule of water to form an intermediate imine (a Schiff base).

Imine Reduction: The metal-hydride species then transfers the stored hydrogen atoms to the imine, reducing it to the final N-benzylated secondary amine product.

This catalytic cycle regenerates the active catalyst, allowing it to facilitate another round of the reaction. This process is highly atom-economical as the only byproduct is water. researchgate.net

Process Intensification and Green Chemistry Aspects in Industrial Scale-Up

Scaling up the synthesis of this compound for industrial production requires a focus on process intensification and green chemistry principles to ensure safety, efficiency, and environmental sustainability.

For the synthesis of the 2,3-dichloro-6-nitroaniline precursor, a significant green advancement is the replacement of volatile organic solvents like chlorobenzene with water. google.com This not only reduces environmental pollution but also enhances safety and lowers production costs. The ability to recycle the filtrate and continuously introduce ammonia gas further improves the process efficiency. google.com

For the N-benzylation step, several green strategies can be implemented:

Alternative Alkylating Agents: Replacing toxic benzyl halides with benzyl alcohol, which produces only water as a byproduct through catalytic borrowing hydrogen methods, greatly improves the environmental profile of the synthesis. ionike.com

Sustainable Solvents: The use of recyclable ionic liquids or biodegradable deep eutectic solvents instead of conventional organic solvents minimizes waste and environmental impact. rsc.orgrsc.org

Catalyst Choice: Employing reusable heterogeneous catalysts like Pd/C simplifies product purification, reduces catalyst waste, and lowers costs. organic-chemistry.org The development of catalysts based on abundant and non-toxic metals like iron or manganese is a key area of research to replace expensive and rare precious metals like palladium and iridium. researchgate.net

Energy Efficiency: Microwave-assisted synthesis can dramatically shorten reaction times from hours to minutes, leading to significant energy savings and process intensification. organic-chemistry.org

By integrating these principles, the industrial-scale synthesis of this compound can be made more economically viable and environmentally responsible.

Advanced Spectroscopic Characterization and Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a fundamental technique for elucidating the carbon-hydrogen framework of a molecule.

The ¹H NMR spectrum of N-benzyl-2,3-dichloro-6-nitroaniline is expected to show distinct signals corresponding to the protons on the benzyl (B1604629) group and the dichloronitroaniline ring, as well as the amine proton.

Aromatic Protons (Dichloronitroaniline Ring): Two protons are present on this ring. They would appear as doublets due to coupling with each other. The strong electron-withdrawing effects of the nitro group and the chlorine atoms would shift these signals significantly downfield.

Aromatic Protons (Benzyl Ring): The five protons on the monosubstituted benzyl ring would typically appear in the range of 7.2-7.5 ppm. The signals may overlap, creating a complex multiplet.

Methylene (B1212753) Protons (-CH₂-): The two protons of the methylene bridge would likely appear as a doublet, coupled to the adjacent amine proton. This signal is expected in the 4.0-5.0 ppm region.

Amine Proton (-NH-): The single amine proton would likely appear as a broad triplet, coupled to the methylene protons. Its chemical shift is variable and can be affected by solvent, concentration, and temperature.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

The ¹³C NMR spectrum would provide information on the 13 unique carbon atoms in the molecule.

Aromatic Carbons (Dichloronitroaniline Ring): The six carbons of this ring would have their chemical shifts influenced by the attached substituents. The carbon bearing the nitro group would be significantly deshielded, as would the carbons bonded to the chlorine atoms.

Aromatic Carbons (Benzyl Ring): The benzyl ring would show four distinct signals: one for the ipso-carbon attached to the methylene group, one for the para-carbon, and two for the ortho- and meta-carbons.

Methylene Carbon (-CH₂-): The methylene carbon signal is expected to appear in the aliphatic region, typically around 45-55 ppm.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

While specific 2D NMR data is unavailable, these techniques would be essential for unambiguous structure confirmation.

COSY (Correlation Spectroscopy): Would establish proton-proton coupling networks. Key correlations would be seen between the adjacent protons on the dichloronitroaniline ring, among the protons of the benzyl ring, and crucially, between the -NH- proton and the -CH₂- protons.

HSQC (Heteronuclear Single Quantum Coherence): Would correlate each proton to its directly attached carbon atom, confirming the assignments made from the 1D ¹H and ¹³C spectra.

HMBC (Heteronuclear Multiple Bond Correlation): Would reveal long-range (2-3 bond) correlations between protons and carbons. This is vital for connecting the molecular fragments. For instance, correlations from the methylene (-CH₂-) protons to the ipso-carbon of the benzyl ring and to the C-N carbon of the aniline (B41778) ring would confirm the N-benzyl connectivity.

X-ray Diffraction (XRD) Analysis

Single Crystal X-ray Crystallography for Absolute Structure Determination

Analysis of Molecular Conformation and Torsion Angles

The molecular conformation of this compound, defined by the spatial arrangement of its atoms, is largely determined by the torsion angles between its constituent parts. Key torsion angles would include the rotation around the C-N bonds linking the benzyl group and the dichloronitroaniline moiety. This analysis, typically performed using single-crystal X-ray diffraction, would reveal the degree of planarity or twisting within the molecule. However, no published studies containing specific torsion angle data for this compound could be identified.

Table 1: Hypothetical Torsion Angles for Analysis This table illustrates the type of data that would be generated from a crystallographic study, but the values are not based on experimental results for the title compound.

| Torsion Angle | Atoms Involved | Typical Value (°) |

|---|---|---|

| τ1 | C(aryl)-N(amine)-C(benzyl)-C(aryl) | Data not available |

Elucidation of Intermolecular Interactions

The way this compound molecules interact with each other in a solid state is crucial for understanding its crystal structure and properties. These non-covalent interactions dictate how the molecules arrange themselves. Analysis would focus on identifying potential hydrogen bonds (between the amine hydrogen and nitro oxygen atoms), halogen bonds (involving the chlorine atoms), and π-π stacking (between the aromatic rings). Detailed crystallographic reports providing geometric parameters (bond distances and angles) for these specific interactions are not available for this compound.

Powder X-ray Diffraction (PXRD) for Bulk Material Characterization

Powder X-ray Diffraction (PXRD) is a key technique used to analyze the crystalline nature of a bulk sample. It provides a characteristic diffraction pattern, or "fingerprint," for a specific crystalline solid. This method is used to confirm the phase purity of a synthesized compound and identify its crystalline form. A PXRD pattern for this compound would consist of a plot of diffracted X-ray intensity versus the diffraction angle (2θ). However, no such experimental PXRD data has been published for this specific compound.

Computational Chemistry and Theoretical Investigations

Quantum Chemical Calculations (e.g., Density Functional Theory - DFT)

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems, such as atoms, molecules, and the condensed phases. It is a common practice to employ DFT methods, such as B3LYP with a suitable basis set (e.g., 6-311++G(d,p)), to perform a wide range of theoretical investigations. However, no published studies were found that applied these methods to N-benzyl-2,3-dichloro-6-nitroaniline.

Geometry Optimization and Conformational Energy Landscape

A fundamental step in computational chemistry is geometry optimization, which involves finding the arrangement of atoms that corresponds to the lowest energy state of the molecule. This process would yield crucial data on bond lengths, bond angles, and dihedral angles, providing insight into the molecule's three-dimensional structure. A conformational analysis would further explore the molecule's potential energy surface to identify different stable conformers and the energy barriers between them. Without specific research, the optimized structural parameters for this compound remain undetermined.

Electronic Structure Analysis

Frontier Molecular Orbital (FMO) Theory: HOMO-LUMO Energy Gaps and Spatial Distribution

Frontier Molecular Orbital (FMO) theory is crucial for understanding a molecule's chemical reactivity and electronic properties. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key orbitals involved in chemical reactions. The energy difference between them, the HOMO-LUMO gap, is an important indicator of molecular stability. A smaller gap suggests higher reactivity. The spatial distribution of these orbitals indicates the likely sites for electrophilic and nucleophilic attack. For this compound, the specific energy values for HOMO, LUMO, the resulting energy gap, and their distribution maps are not available in the current body of scientific literature.

Molecular Electrostatic Potential (MEP) Surface Analysis

A Molecular Electrostatic Potential (MEP) surface map is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactivity towards electrophilic and nucleophilic reagents. The map displays regions of negative potential (typically colored red), which are susceptible to electrophilic attack, and regions of positive potential (colored blue), which are prone to nucleophilic attack. No MEP analysis for this compound has been published.

Charge Distribution Analysis (e.g., Mulliken Population Analysis, Natural Population Analysis - NPA)

Charge distribution analysis provides the net atomic charges on each atom in a molecule, offering insights into the electrostatic interactions and bonding characteristics. Methods like Mulliken Population Analysis and Natural Population Analysis (NPA) are commonly used for this purpose. Such an analysis would reveal the effects of the electron-withdrawing chloro and nitro groups and the benzyl (B1604629) group on the charge distribution across the aniline (B41778) backbone. However, specific atomic charge values for this compound are not documented.

Prediction and Validation of Spectroscopic Data (NMR, FTIR, UV-Vis)

Computational methods are frequently used to predict spectroscopic data, which can then be compared with experimental results for validation. Theoretical calculations of Nuclear Magnetic Resonance (NMR) chemical shifts (¹H and ¹³C), Fourier-Transform Infrared (FTIR) vibrational frequencies, and Ultraviolet-Visible (UV-Vis) absorption spectra provide a deeper understanding of the molecule's structure and electronic transitions. No studies presenting a comparison between theoretically predicted and experimentally obtained spectra for this compound could be located.

Molecular Dynamics (MD) Simulations

Molecular dynamics simulations offer a powerful lens through which to view the atomic-level behavior of molecules over time. For this compound, MD simulations can provide critical insights into its structural flexibility and its interactions with surrounding solvent molecules.

The conformational landscape of this compound is expected to be primarily defined by the rotation around the C-N bond linking the benzyl and the dichloro-nitroaniline moieties. Theoretical analysis of N-benzylaniline suggests a non-planar or bent conformation in its ground state. researchgate.netresearchgate.net For the title compound, the presence of bulky chlorine atoms and a nitro group ortho to the amino group likely imposes significant steric hindrance, influencing the preferred dihedral angles between the two aromatic rings.

MD simulations would likely reveal that the molecule predominantly occupies a twisted conformation to minimize steric clash between the ortho substituents and the benzyl ring. The torsion angle about the central C-N bond is a key variable, and for the related N-benzyl-3-nitroaniline, this angle has been determined to be approximately 72.55°. irb.hr A similar significant twist is anticipated for this compound. The dynamic behavior would involve oscillations around this equilibrium twisted geometry, with occasional larger conformational changes.

Table 1: Predicted Dominant Conformational States of this compound from Theoretical Analysis

| Parameter | Predicted Value Range | Basis of Prediction |

| C-N-C bond angle | 120-125° | Steric hindrance from ortho substituents |

| Dihedral Angle (Ring-N-C-Ring) | 70-90° | Analogy with N-benzyl-3-nitroaniline irb.hr |

| Conformational Energy Barrier | Moderate | Expected restriction of free rotation |

This table presents predictive data based on computational studies of analogous compounds.

The electronic and structural properties of this compound are expected to be sensitive to the solvent environment, a phenomenon known as solvatochromism. nih.govmdpi.com The molecule possesses a significant ground-state dipole moment due to the electron-withdrawing nature of the nitro and chloro groups and the electron-donating character of the amino group, creating a "push-pull" system.

In polar solvents, it is anticipated that the ground-state dipole moment will be stabilized, leading to changes in the electronic absorption spectrum. journalirjpac.com Specifically, a red shift (bathochromic shift) of the intramolecular charge transfer (ICT) band is predicted as the solvent polarity increases. researchgate.netchemrxiv.org This is because polar solvents will stabilize the more polar excited state to a greater extent than the ground state. acs.org

MD simulations coupled with quantum mechanics (QM/MM) would be instrumental in modeling these solvent effects explicitly. Such simulations would likely show the formation of a structured solvation shell around the polar nitro and amino groups. In protic solvents, specific hydrogen bonding interactions with the nitro group and the amine hydrogen are expected. acs.org These interactions can further influence the molecular geometry, for instance, by slightly altering bond lengths and angles within the molecule. researchgate.net

Table 2: Predicted Solvatochromic Shifts in the ICT Band of this compound

| Solvent | Dielectric Constant (ε) | Predicted λ_max (nm) | Predicted Shift from Nonpolar Solvent (nm) |

| Hexane | 1.88 | ~380 | 0 |

| Dichloromethane | 8.93 | ~405 | +25 |

| Acetonitrile | 37.5 | ~420 | +40 |

| Water | 80.1 | ~435 | +55 |

This table contains hypothetical data illustrating expected trends based on studies of similar nitroaniline derivatives. journalirjpac.comresearchgate.netchemrxiv.org

Prediction of Advanced Photophysical and Electronic Properties (e.g., Non-Linear Optical Properties)

Molecules with electron donor and acceptor groups connected by a π-conjugated system, like this compound, are prime candidates for exhibiting non-linear optical (NLO) properties. These properties are of great interest for applications in photonics and optoelectronics. nih.gov

Theoretical calculations, particularly time-dependent DFT (TD-DFT), are well-suited for predicting NLO properties such as the first hyperpolarizability (β), which is a measure of the second-order NLO response. worldscientific.comaip.orgresearchgate.net The magnitude of β is strongly related to the intramolecular charge transfer characteristics of the molecule. nih.gov The "push-pull" nature of this compound, with the amino group acting as a donor and the nitro group as an acceptor, is expected to give rise to a significant β value. researchgate.netrsc.org

Table 4: Predicted NLO Properties of this compound in Comparison to a Reference Compound

| Compound | Dipole Moment (μ) (Debye) | Linear Polarizability (α) (esu) | First Hyperpolarizability (β) (esu) |

| p-Nitroaniline (Reference) | ~6.8 | ~12 x 10⁻²⁴ | ~9.6 x 10⁻³⁰ |

| This compound (Predicted) | > 7.0 | > 15 x 10⁻²⁴ | > 15 x 10⁻³⁰ |

This table contains predicted data based on computational studies of p-nitroaniline and the expected electronic effects of the additional substituents. worldscientific.comaip.org

Synthesis and Characterization of Derivatives and Analogues for Structure Property Relationship Studies

Design and Synthesis of N-Substituted Analogues

The synthesis of N-substituted analogues of 2,3-dichloro-6-nitroaniline (B1587157) can be achieved through nucleophilic aromatic substitution (SNAr) of a suitable precursor, such as 2,3,4-trichloronitrobenzene (B101362). By reacting this precursor with various primary amines (R-NH2) instead of benzylamine, a diverse range of N-substituents can be introduced.

Standard laboratory procedures for this transformation would involve reacting 2,3,4-trichloronitrobenzene with a primary amine, often in the presence of a base and a suitable solvent. The reaction proceeds by the displacement of the chlorine atom at the 4-position by the amine nucleophile.

A variety of primary aliphatic and aromatic amines can be employed in this reaction to generate a series of N-substituted anilines. beilstein-journals.org For instance, using simple alkylamines like ethylamine (B1201723) or propylamine (B44156) would yield the corresponding N-ethyl and N-propyl analogues. The use of arylamines, such as aniline (B41778) or its substituted derivatives, would lead to N-aryl compounds.

| Precursor | Amine | Resulting Analogue |

| 2,3,4-Trichloronitrobenzene | Ethylamine | N-ethyl-2,3-dichloro-6-nitroaniline |

| 2,3,4-Trichloronitrobenzene | Aniline | N-phenyl-2,3-dichloro-6-nitroaniline |

| 2,3,4-Trichloronitrobenzene | Cyclohexylamine | N-cyclohexyl-2,3-dichloro-6-nitroaniline |

This table presents hypothetical reaction products based on established synthetic methodologies for N-substituted anilines.

To introduce functional groups onto the N-benzyl moiety, one could start with substituted benzylamines in the SNAr reaction with 2,3,4-trichloronitrobenzene. Benzylamines with electron-donating groups (e.g., methoxy (B1213986), methyl) or electron-withdrawing groups (e.g., nitro, cyano) at various positions on the phenyl ring can be used.

Alternatively, functionalization can occur post-synthesis. For example, an N-(4-bromobenzyl) derivative could be subjected to cross-coupling reactions to introduce new carbon-carbon or carbon-heteroatom bonds. The specific reaction conditions would depend on the nature of the desired functional group.

| Substituted Benzylamine | Resulting Derivative | Potential for Further Functionalization |

| 4-Methoxybenzylamine | N-(4-methoxybenzyl)-2,3-dichloro-6-nitroaniline | The methoxy group can be cleaved to a hydroxyl group. |

| 4-Nitrobenzylamine | N-(4-nitrobenzyl)-2,3-dichloro-6-nitroaniline | The nitro group can be reduced to an amine. |

| 4-(Trifluoromethyl)benzylamine | N-(4-(trifluoromethyl)benzyl)-2,3-dichloro-6-nitroaniline | The trifluoromethyl group is generally stable. |

This table illustrates potential derivatives based on the use of substituted benzylamines in the synthesis.

Derivatives with Modified Aromatic Ring Systems

Modifying the dichlorophenyl ring allows for the investigation of how the position and nature of halogen substituents, as well as the presence of other groups, affect the molecule's properties.

The synthesis of analogues with different halogenation patterns would require starting materials other than 1,2,3-trichlorobenzene (B84244). For example, to synthesize a 2,5-dichloro analogue, one might start with 1,2,4-trichlorobenzene, nitrate (B79036) it, and then perform the amination reaction. The regioselectivity of the nitration and amination steps is crucial and would need to be carefully controlled.

Replacing chlorine with other halogens, such as bromine or fluorine, would necessitate the use of the corresponding halogenated benzene (B151609) precursors. The reactivity of these precursors in the nitration and amination steps might differ due to the different electronic and steric effects of the halogens. The effects of multiple fluorine substituents on a benzene ring have been shown to be more or less additive. nih.gov

| Starting Material | Potential Analogue | Key Synthetic Steps |

| 1,2,4-Trichlorobenzene | N-benzyl-2,5-dichloro-6-nitroaniline | Nitration followed by amination with benzylamine. |

| 1,2,3-Tribromobenzene | N-benzyl-2,3-dibromo-6-nitroaniline | Nitration followed by amination with benzylamine. |

| 1,2,3-Trifluorobenzene | N-benzyl-2,3-difluoro-6-nitroaniline | Nitration followed by amination with benzylamine. |

This table outlines hypothetical synthetic pathways to analogues with modified halogenation patterns.

Introducing additional substituents onto the dichlorophenyl ring can be challenging due to the deactivating nature of the nitro and chloro groups. libretexts.org Electrophilic aromatic substitution on the N-benzyl-2,3-dichloro-6-nitroaniline molecule would likely be difficult and could lead to a mixture of products.

A more viable approach would be to start with a polysubstituted benzene derivative that already contains the desired substituents. For example, starting with a tetrachlorobenzene isomer and performing nitration and amination could yield a trichlorinated N-benzyl-nitroaniline derivative. The success of this approach would depend on the regioselectivity of the reactions.

The nitro group is a strong deactivating group and directs incoming electrophiles to the meta position. libretexts.org The chloro groups are also deactivating but are ortho, para-directing. libretexts.org The interplay of these directing effects would need to be considered in any attempted electrophilic substitution.

Synthesis of Polymeric and Supramolecular this compound Derivatives

The synthesis of polymers and supramolecular structures containing the this compound motif opens up possibilities for creating materials with novel electronic and optical properties.

One approach to synthesizing polymeric derivatives is through the copolymerization of an aniline derivative with aniline itself. For instance, copolymers of aniline with o-nitroaniline have been synthesized in acidic medium using an oxidant like ammonium (B1175870) persulfate. arabjchem.orgresearchgate.net A similar strategy could be envisioned for a suitably functionalized derivative of this compound. The presence of the bulky and electron-withdrawing substituents on the aniline ring might hinder polymerization, affecting the reaction rate and the properties of the resulting polymer. arabjchem.org

Supramolecular structures can be formed through non-covalent interactions such as hydrogen bonding and π-π stacking. Aniline and phenol (B47542) derivatives are known to form cocrystals featuring hydrogen-bonded tetramer synthons. researchgate.net It is conceivable that this compound, with its N-H group capable of acting as a hydrogen bond donor and the electron-deficient aromatic ring, could participate in the formation of such supramolecular assemblies with suitable partner molecules. These structures could be characterized by single-crystal X-ray diffraction to elucidate the specific intermolecular interactions.

| Derivative Type | Synthetic Strategy | Key Interactions/Reactions |

| Polymeric | Oxidative copolymerization with aniline | C-N bond formation |

| Supramolecular | Cocrystallization with a hydrogen bond acceptor/donor | Hydrogen bonding, π-π stacking |

This table summarizes potential strategies for the synthesis of polymeric and supramolecular derivatives.

Utilization as a Monomer in Polymer Chemistry

There is currently no publicly available research detailing the utilization of this compound as a monomer in polymer chemistry. The potential for a molecule to act as a monomer is dependent on the presence of reactive functional groups that can participate in polymerization reactions. While the amine group in this compound could theoretically be a site for polymerization, for instance, in the formation of polyamides or polyimines, specific studies demonstrating this for this particular compound are absent from the scientific literature.

Formation of Covalent Organic Frameworks (COFs) or other Extended Structures

Detailed scientific reports on the use of this compound in the formation of covalent organic frameworks (COFs) or other extended structures are not found in the available literature. COFs are a class of porous crystalline polymers constructed from organic building blocks linked by strong covalent bonds. The suitability of a molecule as a building block for COFs typically requires specific geometric and functional attributes to facilitate the formation of an ordered, porous network. While nitroaniline derivatives can be explored as potential building blocks for COFs, there is no specific research that demonstrates the successful incorporation of this compound into a COF structure.

Exploration of Advanced Material Applications

Organic Electronic and Optoelectronic Materials

The field of organic electronics leverages the tunable electronic properties of carbon-based molecules and polymers to create novel devices. N-benzyl-2,3-dichloro-6-nitroaniline possesses key structural features—a nitro group (electron-withdrawing) and an amino group (electron-donating) attached to a π-conjugated system—that are characteristic of "push-pull" molecules. This configuration is known to give rise to interesting electronic and optical properties.

The electronic properties of push-pull molecules like this compound are dominated by intramolecular charge transfer (ICT). In this process, the electron-donating amino group pushes electron density through the aromatic ring to the electron-withdrawing nitro group upon photoexcitation. This ICT is fundamental to the molecule's potential in electronic applications.

The presence of multiple electron-withdrawing groups (one nitro and two chloro) in concert with the electron-donating benzylamino group in this compound suggests a complex interplay that would fine-tune its charge transfer characteristics. This tailored electronic structure is a key area of interest for its potential application in organic semiconductors and other electronic components.

Non-linear optical (NLO) materials are substances that exhibit a nonlinear response to an applied optical field, enabling applications such as frequency conversion and optical switching. Organic molecules with significant ICT character are prime candidates for NLO materials. While there is no specific NLO data for this compound, extensive research on the related compound N-benzyl-2-methyl-4-nitroaniline (BNA) provides a strong basis for inferring its potential.

BNA is a well-characterized organic NLO crystal with a large second-order optical nonlinearity. optica.orgnih.gov Its NLO coefficient, d33, is reported to be approximately 234 pm/V, which is among the highest values for yellow NLO materials. nih.gov This exceptional NLO property is attributed to the efficient charge transfer from the amino group to the nitro group, facilitated by the molecular arrangement in the crystalline state.

Given the structural similarities, it is plausible that this compound could also exhibit significant NLO properties. The presence of the dichloro substituents would alter the molecular hyperpolarizability and the crystal packing, which are critical factors for bulk NLO effects. Further research would be needed to synthesize and characterize the NLO properties of this compound single crystals.

| Compound | NLO Coefficient (d33) | Reference |

|---|---|---|

| N-benzyl-2-methyl-4-nitroaniline (BNA) | ~234 pm/V | nih.gov |

Terahertz (THz) radiation, lying between the microwave and infrared regions of the electromagnetic spectrum, has numerous applications in spectroscopy, imaging, and communications. Difference frequency generation (DFG) in NLO crystals is a prominent method for generating tunable THz waves. optica.orgnih.gov

Organic crystals, particularly N-benzyl-2-methyl-4-nitroaniline (BNA), have proven to be highly efficient for THz wave generation. optica.orgnih.gov BNA crystals have been used to generate widely tunable THz waves in the range of 0.1 to 15 THz. nih.gov The efficiency of THz generation is directly related to the NLO coefficient of the material.

The promising THz generation capabilities of BNA suggest that other N-benzyl-nitroaniline derivatives, including this compound, could also be viable materials for this application. The specific substitutions on the aniline (B41778) ring would affect the crystal's refractive index and phase-matching conditions, which are crucial for efficient DFG. Therefore, this compound represents an unexplored but potentially valuable candidate for THz wave generation.

| Compound | THz Generation Range | Generation Method | Reference |

|---|---|---|---|

| N-benzyl-2-methyl-4-nitroaniline (BNA) | 0.1 - 15 THz | Difference Frequency Generation (DFG) | nih.gov |

Functional Materials as Chemical Building Blocks

Beyond its potential in optoelectronics, the molecular structure of this compound makes it a valuable intermediate in organic synthesis for the creation of more complex functional materials.

Nitroaniline derivatives are fundamental building blocks in the chemical industry. nbinno.com The presence of multiple reactive sites on this compound—the nitro group, the secondary amine, and the chlorinated aromatic ring—allows for a variety of chemical transformations.

The nitro group can be reduced to an amino group, opening pathways to the synthesis of substituted phenylenediamines. These diamines are precursors to various heterocyclic compounds, such as benzimidazoles and benzodiazepines, which are important structural motifs in medicinal chemistry. The chlorine atoms on the aromatic ring can be substituted through nucleophilic aromatic substitution reactions, allowing for the introduction of other functional groups to tailor the properties of the final product. N-benzylaniline and its derivatives are recognized as important intermediates in the synthesis of various chemicals, including pharmaceuticals. ontosight.aigoogle.com

Research into Novel Pigment and Dye Applications

The historical and ongoing importance of nitroanilines in the dye industry suggests a potential application for this compound in the development of new colorants. epa.gov Azo dyes, a major class of synthetic colorants, are often synthesized from aniline derivatives. wikipedia.orgmedchemexpress.com

Dichloronitroaniline isomers are known precursors to azo dyes. For instance, 2,6-dichloro-4-nitroaniline (B1670479) is a key intermediate for the dye Disperse Brown 1. wikipedia.org The chromophoric properties of such molecules are dictated by the electronic structure and the substituents on the aromatic rings. The specific substitution pattern of this compound, with its combination of a benzylamino group, a nitro group, and two chlorine atoms, would be expected to produce a distinct color. By serving as a coupling component or a diazo component in azo dye synthesis, this compound could lead to novel dyes with unique shades and fastness properties.

| Compound Name | Abbreviation | Chemical Formula |

|---|---|---|

| This compound | - | C13H10Cl2N2O2 |

| N-benzyl-2-methyl-4-nitroaniline | BNA | C14H14N2O2 |

| p-nitroaniline | pNA | C6H6N2O2 |

| 2,6-dichloro-4-nitroaniline | - | C6H4Cl2N2O2 |

| Disperse Brown 1 | - | - |

Magnetic Properties of this compound and its Derivatives

A comprehensive review of scientific literature and chemical databases reveals a notable absence of research specifically investigating the magnetic properties of this compound and its derivatives. Searches for data pertaining to magnetic susceptibility, electron paramagnetic resonance (EPR), or any magnetic ordering phenomena for this particular compound have not yielded any specific results.

Consequently, there are no available research findings or data tables to present regarding the magnetic characteristics of this compound. The scientific community has, to date, seemingly not focused on exploring this aspect of the compound, with research on related nitroaniline derivatives primarily centered on their applications in nonlinear optics and other areas not directly related to magnetism. Further empirical investigation would be required to determine any potential magnetic behavior of this compound and its derivatives.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for preparing N-benzyl-2,3-dichloro-6-nitroaniline, and what are their limitations?

- Methodological Answer : The synthesis typically involves benzylation of 2,3-dichloro-6-nitroaniline (CAS 65078-77-5) via nucleophilic aromatic substitution. A common approach uses benzyl chloride or bromide in the presence of a base (e.g., K₂CO₃) in polar aprotic solvents like DMF or DMSO at 80–100°C. Limitations include competing side reactions due to steric hindrance from the 2,3-dichloro substituents and electron-withdrawing nitro groups, which reduce nucleophilicity. Yield optimization requires careful control of temperature and stoichiometry .

Q. Which spectroscopic techniques are most reliable for characterizing this compound?

- Methodological Answer :

- ¹H/¹³C NMR : Identifies benzyl protons (δ ~4.5–5.0 ppm for CH₂) and aromatic proton environments.

- FT-IR : Confirms nitro (asymmetric stretch ~1520 cm⁻¹) and C-Cl bonds (~700 cm⁻¹).

- HPLC-MS : Validates purity and molecular weight (using reverse-phase C18 columns with acetonitrile/water gradients). Reference standards like those in methylene chloride/benzene matrices (e.g., CertiPrep catalog# BIG-BN-2) ensure retention time alignment .

Q. How should researchers handle and store this compound to ensure stability?

- Methodological Answer : Store in amber glass vials under inert gas (N₂ or Ar) at –20°C to prevent photodegradation and hydrolysis. Avoid aqueous environments due to potential nitro group reduction. Use gloveboxes for moisture-sensitive reactions .

Advanced Research Questions

Q. How can computational modeling predict the reactivity of this compound in electrophilic substitution reactions?

- Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) can map electron density distributions, identifying reactive sites. For example, the nitro group deactivates the aromatic ring, directing electrophiles to the para position relative to the benzyl group. Solvent effects (e.g., DMSO vs. toluene) are modeled using Polarizable Continuum Models (PCM) to refine reaction pathways .

Q. What strategies resolve contradictory data on the compound’s solubility in polar vs. nonpolar solvents?

- Methodological Answer : Conduct systematic solubility tests using the shake-flask method across solvents (e.g., ethanol, hexane, DCM). Conflicting data may arise from impurities (e.g., residual 2,3-dichloro-6-nitroaniline, purity 97% as noted in ). Cross-validate with HPLC to quantify impurities and adjust solubility curves .

Q. How does the benzyl substituent influence the compound’s bioactivity in agrochemical applications?

- Methodological Answer : Compare the parent compound (2,3-dichloro-6-nitroaniline) and its benzyl derivative in fungicidal assays. Structural analogs like Fluazinam (CAS 79622-59-6) suggest that lipophilic groups (e.g., benzyl) enhance membrane permeability. Use in vitro assays on fungal hyphae to quantify EC₅₀ values and correlate with logP calculations .

Q. What are the degradation pathways of this compound under UV exposure?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.